Methyl 3-ethynyl-5-(trifluoromethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-ethynyl-5-(trifluoromethyl)benzoate is an organic compound with the molecular formula C11H7F3O2 It is a derivative of benzoic acid, featuring an ethynyl group at the 3-position and a trifluoromethyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-ethynyl-5-(trifluoromethyl)benzoate typically involves a multi-step process. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Conversion to Alkane: The acyl group is then reduced to an alkane using a Clemmensen reduction or similar method.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-ethynyl-5-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, amines, and substituted benzoates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 3-ethynyl-5-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-ethynyl-5-(trifluoromethyl)benzoate involves its interaction with various molecular targets and pathways. The ethynyl group can participate in click chemistry reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These properties make it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-trifluoromethylbenzoate: Similar structure but lacks the ethynyl group.
Methyl 4-trifluoromethylbenzoate: Similar structure but with the trifluoromethyl group at the 4-position.
Methyl 3-ethynylbenzoate: Similar structure but lacks the trifluoromethyl group.
Uniqueness
Methyl 3-ethynyl-5-(trifluoromethyl)benzoate is unique due to the presence of both the ethynyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it particularly useful in various scientific and industrial applications .
Properties
Molecular Formula |
C11H7F3O2 |
---|---|
Molecular Weight |
228.17 g/mol |
IUPAC Name |
methyl 3-ethynyl-5-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C11H7F3O2/c1-3-7-4-8(10(15)16-2)6-9(5-7)11(12,13)14/h1,4-6H,2H3 |
InChI Key |
HXMBNYCXOOMNAY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C#C)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.